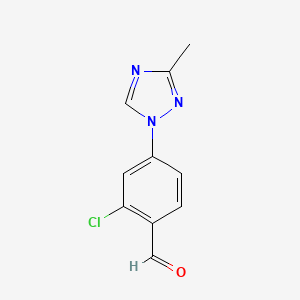
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
描述
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a chloro group and a triazole ring attached to a benzaldehyde moiety. This compound is known for its broad-spectrum bactericidal properties and is commonly used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with 3-methyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of agrochemicals and other industrial products
作用机制
The mechanism of action of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde involves the inhibition of sterol demethylation, a crucial step in the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes. By inhibiting this process, the compound disrupts the integrity of the cell membrane, leading to cell death. This mechanism is similar to that of other triazole fungicides .
相似化合物的比较
Difenoconazole: Another triazole fungicide with a similar mechanism of action.
Fluconazole: A triazole antifungal used in medical treatments.
Itraconazole: Another triazole antifungal with broad-spectrum activity.
Uniqueness: 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its combination of a chloro group and a triazole ring attached to a benzaldehyde moiety makes it particularly effective in certain applications .
属性
IUPAC Name |
2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-12-6-14(13-7)9-3-2-8(5-15)10(11)4-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCZHNPPMIUXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1409004.png)
![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
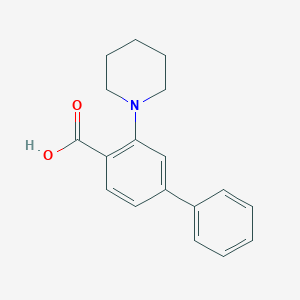
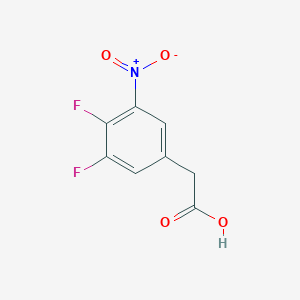
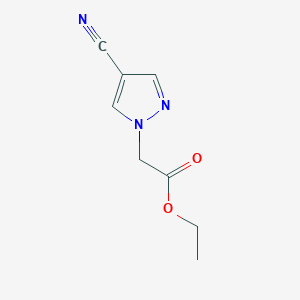


![4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409017.png)
![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)
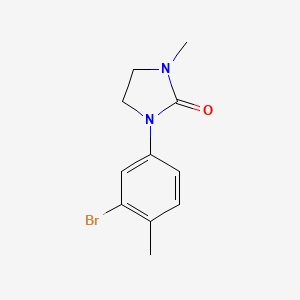
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)


